molecular formula C7H17ClN2O B1405766 N1,N1-Dimethylnorvalinamide hydrochloride CAS No. 2197409-23-5

N1,N1-Dimethylnorvalinamide hydrochloride

Cat. No. B1405766
M. Wt: 180.67 g/mol
InChI Key: GTRLJGQVSBDMLU-UHFFFAOYSA-N
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Description

N1,N1-Dimethylnorvalinamide hydrochloride, also known as DMN, is a small molecule compound belonging to the class of amides. It is a colorless, water-soluble compound with a molecular weight of 177.18 g/mol. DMN is used in a variety of laboratory experiments, including biochemical and physiological research. In addition, DMN has been used in some clinical research applications.

Scientific Research Applications

Antidiabetic Properties

  • N1,N1-Dimethylbiguanide hydrochloride, a related compound to N1,N1-Dimethylnorvalinamide hydrochloride, has been used as an oral glucose-lowering agent in non-insulin dependent diabetes mellitus. Studies on the antidiabetic activity of various complexes, including N1,N1-dimethylbiguanide derivatives, have shown significant inhibition rates to superoxide anion free radicals (Duan & Zeng, 2007).

Bioanalytical Applications

  • N1-methylnicotinamide (1-NMN), similar in structure to N1,N1-Dimethylnorvalinamide hydrochloride, has been proposed as a clinical biomarker for assessing drug-drug interactions involving organic cation transporters and multidrug and toxin extrusion protein transporters. A hydrophilic interaction liquid chromatography-MS/MS assay to quantify 1-NMN in human plasma and urine has been developed, indicating its potential as a probe in clinical studies (Luo et al., 2018).

Electrochemical Properties

  • The electrochemical properties of N1-substituted nicotinamides have been explored, focusing on the reduction of these compounds and the properties of their electrochemically generated dimers. Such studies provide insights into the redox behavior of N1-substituted compounds, which could be relevant for N1,N1-Dimethylnorvalinamide hydrochloride (Miller, Czochralska, & Shugar, 1982).

Nanoparticle Drug Delivery

  • Research on N1-substituted compounds has led to the development of self-assembled nanoparticles for targeted drug delivery and imaging in cancer therapy. These findings are significant for the potential use of N1,N1-Dimethylnorvalinamide hydrochloride in similar applications (Kim et al., 2017).

properties

IUPAC Name

2-amino-N,N-dimethylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-4-5-6(8)7(10)9(2)3;/h6H,4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRLJGQVSBDMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-Dimethylnorvalinamide hydrochloride

CAS RN

2197409-23-5
Record name 2-amino-N,N-dimethylpentanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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